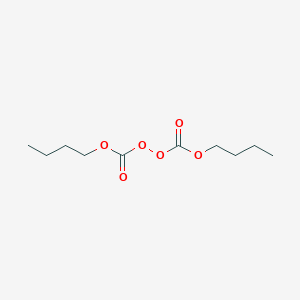
Peroxydicarbonic acid, dibutyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butyl peroxydicarbonate appears as a colorless liquid. Shipped or stored with not more than 62% peroxide in solution of organic solvent. Crystallizes when dry. May explode from heat, shock or friction, when dry. Handle with extreme care.
Applications De Recherche Scientifique
Polymerization Initiator
One of the primary applications of dibutyl peroxydicarbonate is as a polymerization initiator . It is particularly effective in the polymerization of vinyl chloride and other vinyl monomers. The compound decomposes upon heating to generate free radicals, which initiate the polymerization process.
Case Study: Vinyl Chloride Polymerization
- Objective : To investigate the effectiveness of dibutyl peroxydicarbonate in initiating vinyl chloride polymerization.
- Method : A series of experiments were conducted using varying concentrations of DBPC in a solution with diethylhexyl adipate as a solvent.
- Results : The use of DBPC resulted in high molecular weight polymers with favorable thermal properties. The optimal concentration for achieving desired polymer characteristics was found to be between 15% and 40% by weight .
Synthesis of Copolymers
DBPC is also utilized in the synthesis of copolymers, where it acts as a comonomer alongside other monomers. This application is crucial for developing materials with tailored properties.
Another significant application of dibutyl peroxydicarbonate lies in its incorporation into detergent formulations and bactericide combinations. Its ability to generate peracids can enhance the antimicrobial efficacy of cleaning products.
Case Study: Bactericidal Effectiveness
- Objective : To evaluate the synergistic effects of DBPC when combined with traditional bactericides in detergent formulations.
- Method : Various formulations were tested against common bacterial strains.
- Results : Combinations including DBPC exhibited enhanced bactericidal activity compared to formulations without it, demonstrating its potential for improving cleaning products .
Environmental Considerations
While DBPC is effective in various applications, it is essential to consider its environmental impact. Studies have shown that dibutyl peroxydicarbonate can decompose into less harmful substances under controlled conditions, making it a more environmentally friendly option compared to other initiators that produce hazardous byproducts.
Propriétés
Numéro CAS |
16215-49-9 |
|---|---|
Formule moléculaire |
C10H18O6 |
Poids moléculaire |
234.25 g/mol |
Nom IUPAC |
butoxycarbonyloxy butyl carbonate |
InChI |
InChI=1S/C10H18O6/c1-3-5-7-13-9(11)15-16-10(12)14-8-6-4-2/h3-8H2,1-2H3 |
Clé InChI |
ZGPBOPXFOJBLIV-UHFFFAOYSA-N |
SMILES |
CCCCOC(=O)OOC(=O)OCCCC |
SMILES canonique |
CCCCOC(=O)OOC(=O)OCCCC |
Key on ui other cas no. |
16215-49-9 |
Description physique |
Butyl peroxydicarbonate appears as a colorless liquid. Shipped or stored with not more than 62% peroxide in solution of organic solvent. Crystallizes when dry. May explode from heat, shock or friction, when dry. Handle with extreme care. |
Pictogrammes |
Flammable; Irritant; Health Hazard; Environmental Hazard |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















